molecular formula C8H7NO2S B12854476 4-Hydroxy-2-(methylthio)benzo[d]oxazole

4-Hydroxy-2-(methylthio)benzo[d]oxazole

Cat. No.: B12854476
M. Wt: 181.21 g/mol
InChI Key: UMXUFPJCSSFXNN-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(methylthio)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a hydroxyl group at position 4 and a methylthio (-SCH₃) moiety at position 2. The benzo[d]oxazole scaffold is renowned for its pharmacological versatility, including roles as kinase inhibitors (e.g., VEGFR-2) and antiviral agents . This compound has been studied for its inhibitory activity against Hepatitis B Virus (HBV) replication, with molecular docking simulations suggesting high potency at 10 µM . Its synthesis involves regioselective alkylation and methylation steps, validated by X-ray crystallography and quantum chemical calculations .

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

2-methylsulfanyl-1,3-benzoxazol-4-ol

InChI

InChI=1S/C8H7NO2S/c1-12-8-9-7-5(10)3-2-4-6(7)11-8/h2-4,10H,1H3

InChI Key

UMXUFPJCSSFXNN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC=C2O1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(methylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with carbon disulfide and methyl iodide, followed by cyclization under basic conditions. The reaction conditions often require a solvent such as ethanol and a base like potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: 4-Hydroxy-2-(methylthio)benzo[d]oxazole can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced, particularly at the hydroxyl group, to form corresponding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation or acylation.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

4-Hydroxy-2-(methylthio)benzo[d]oxazole has several applications across different scientific disciplines:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 4-Hydroxy-2-(methylthio)benzo[d]oxazole exerts its effects depends on its interaction with molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzo[d]oxazole Bioactivity

Compound Type Substituents IC₅₀ (µM) Key Application Reference
5-Methylbenzo[d]oxazole 5-CH₃ 10.50 Anti-proliferative (HepG2)
5-Chlorobenzo[d]oxazole 5-Cl 26.31 Anti-proliferative (MCF-7)
4-Hydroxy-2-(methylthio)- 4-OH, 2-SCH₃ 10.00* HBV replication inhibition
Unsubstituted benzo[d]oxazole None 25.47 Baseline activity

*Estimated from molecular docking data .

Comparison with Structurally Related Heterocycles

Benzo[d]thiazole Derivatives

Benzo[d]thiazole derivatives (e.g., 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzothiazole) demonstrate potent anticancer activity through mechanisms like c-Myc/Max/DNA complex inhibition . However, sulfur in the thiazole ring may confer distinct electronic properties compared to the oxazole oxygen, altering binding affinities.

Benzoimidazole Derivatives

The imidazole ring’s basicity contrasts with the oxazole’s electronegativity, influencing pharmacokinetic profiles.

Table 2: Key Differences Between Benzo-Fused Heterocycles

Heterocycle Core Structure Key Functional Groups Example Activity Reference
Benzo[d]oxazole O in ring 4-OH, 2-SCH₃ HBV inhibition
Benzo[d]thiazole S in ring 4-Br, 2-OH Anticancer (c-Myc inhibition)
Benzoimidazole NH in ring Triazole-acetamide α-Glucosidase inhibition

Photophysical and Electronic Properties

Phenoxazine-based benzo[d]oxazole derivatives (e.g., BOX and trans-BOX2) exhibit thermally activated delayed fluorescence (TADF) with short lifetimes (<1 µs) and small singlet-triplet energy gaps (ΔE_ST <0.1 eV), making them suitable for OLED applications . In contrast, 4-Hydroxy-2-(methylthio)benzo[d]oxazole lacks such extensive conjugation, limiting its utility in optoelectronics but enhancing drug-like properties.

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